Cas no 1255939-60-6 (4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde)

4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde structure
1255939-60-6 structure
商品名:4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
CAS番号:1255939-60-6
MF:C8H6N3OCl
メガワット:195.60574
CID:1094993
PubChem ID:73554643

4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
    • 4-chloro-5-methylpyrrolo[3,2-d]pyrimidine-7-carbaldehyde
    • 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxaldehyde
    • DTXSID401177220
    • 1255939-60-6
    • SCHEMBL14262843
    • インチ: InChI=1S/C8H6ClN3O/c1-12-2-5(3-13)6-7(12)8(9)11-4-10-6/h2-4H,1H3
    • InChIKey: ARUMSGJVFWJPHW-UHFFFAOYSA-N
    • ほほえんだ: CN1C=C(C=O)C2=C1C(=NC=N2)Cl

計算された属性

  • せいみつぶんしりょう: 195.0199395g/mol
  • どういたいしつりょう: 195.0199395g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 214
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM152370-1g
4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
1255939-60-6 95%
1g
$*** 2023-04-03
Chemenu
CM152370-1g
4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
1255939-60-6 95%
1g
$830 2021-08-05
Alichem
A089004695-1g
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
1255939-60-6 95%
1g
$714.00 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1764198-1g
4-Chloro-5-methyl-5h-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
1255939-60-6 98%
1g
¥6056.00 2024-08-09

4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde 関連文献

4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehydeに関する追加情報

Introduction to 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde (CAS No. 1255939-60-6)

4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its structural complexity and potential biological activity. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1255939-60-6, belongs to the pyrrolopyrimidine class of molecules, which are well-known for their role in drug discovery and development. The presence of both chloro and aldehyde functional groups in its structure makes it a versatile intermediate for synthesizing more complex pharmacophores.

The 5H-pyrrolo[3,2-d]pyrimidine core is a fused bicyclic system consisting of a pyrrole ring and a pyrimidine ring. This scaffold is particularly interesting because it mimics natural nucleobases, making it a promising candidate for developing nucleoside analogs. The 7-carbaldehyde moiety at the C7 position introduces reactivity that allows for further functionalization, enabling the construction of diverse derivatives with tailored biological properties.

In recent years, there has been growing interest in 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde as a key building block in medicinal chemistry. Researchers have leveraged its structural features to explore its potential in various therapeutic areas. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory activity against enzymes involved in cancer cell proliferation and metabolism. The chloro group at the C4 position provides a handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, which are widely used to introduce aryl or heteroaryl groups into complex molecules.

One of the most compelling aspects of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in signal transduction pathways and are frequently implicated in diseases such as cancer. By modifying the structure of this compound, chemists can fine-tune its binding affinity to specific kinase targets. For example, recent studies have demonstrated that certain analogs derived from this scaffold exhibit potent inhibitory effects on tyrosine kinases, which are overactive in many solid tumors.

The 5-methyl substituent at the C5 position contributes to the stability and bioavailability of potential drug candidates derived from this compound. Methyl groups are often incorporated into drug molecules to enhance metabolic stability and improve pharmacokinetic profiles. Additionally, the pyrrolopyrimidine core itself has been explored for its antimicrobial properties. Researchers have found that modifications to this scaffold can lead to compounds with activity against Gram-positive bacteria, making them attractive candidates for developing new antibiotics.

From a synthetic chemistry perspective, 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is an excellent starting material for exploring novel synthetic routes. The aldehyde functionality allows for condensation reactions with various nucleophiles, while the chloro group can be displaced by nucleophiles under mild conditions. This flexibility has enabled chemists to construct increasingly complex derivatives with diverse biological activities.

Recent advances in computational chemistry have further enhanced the utility of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde as a drug discovery tool. Molecular modeling studies have helped researchers predict how different modifications to this scaffold might affect its binding affinity to biological targets. These predictions have guided experimental efforts toward designing more effective drug candidates. For instance, virtual screening techniques have been used to identify promising analogs that could be synthesized and tested in vitro.

The potential applications of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde extend beyond oncology. Emerging research suggests that this compound and its derivatives may have applications in neurodegenerative diseases and infectious disorders. The ability to modify its structure allows researchers to tailor its properties for specific therapeutic needs. For example, certain analogs have shown promise in preclinical studies as inhibitors of enzymes involved in neuroinflammation, which could make them useful for treating conditions such as Alzheimer's disease.

In conclusion, 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde (CAS No. 1255939-60-6) is a versatile and valuable intermediate in pharmaceutical chemistry. Its unique structural features make it an ideal candidate for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone of drug discovery efforts in the coming years.

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